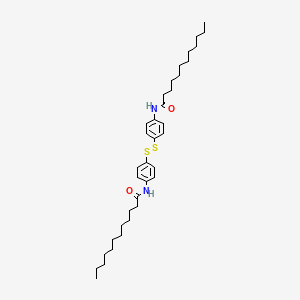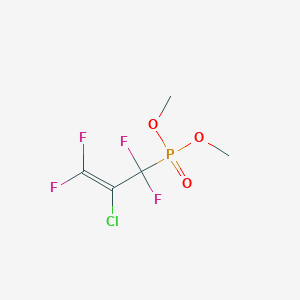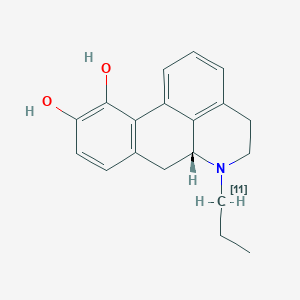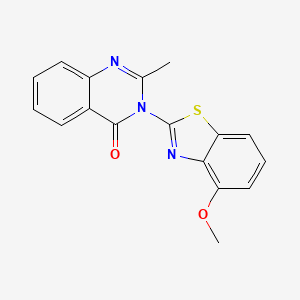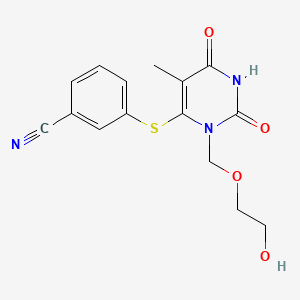
6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of a thymine base, a 3-cyanophenylthio group, and a 2-hydroxyethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps:
Thymine Derivatization: The starting material, thymine, is first derivatized to introduce the 2-hydroxyethoxy methyl group. This can be achieved through a reaction with ethylene oxide under basic conditions.
Thioether Formation: The 3-cyanophenylthio group is introduced via a nucleophilic substitution reaction. This involves reacting the derivatized thymine with 3-cyanophenylthiol in the presence of a suitable base such as sodium hydride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions. optimizations may be made to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for monitoring the reaction progress.
Chemical Reactions Analysis
Types of Reactions
6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various alkylating or acylating agents.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties. The compound can inhibit the replication of certain viruses and induce apoptosis in cancer cells.
Biological Studies: It is used as a tool to study nucleoside analog interactions with enzymes and nucleic acids.
Chemical Biology: The compound is employed in the design of probes for studying cellular processes involving nucleosides.
Industrial Applications: It may be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The compound targets viral polymerases and cellular enzymes, inhibiting their activity and preventing the replication of viral genomes or the proliferation of cancer cells. The presence of the 3-cyanophenylthio group enhances its binding affinity to the target enzymes, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: Another nucleoside analog used in cancer treatment.
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: A nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV.
Uniqueness
6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to the presence of the 3-cyanophenylthio group, which enhances its binding affinity and specificity for target enzymes. This makes it a promising candidate for further development as an antiviral or anticancer agent.
Properties
CAS No. |
137897-80-4 |
|---|---|
Molecular Formula |
C15H15N3O4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[3-(2-hydroxyethoxymethyl)-5-methyl-2,6-dioxopyrimidin-4-yl]sulfanylbenzonitrile |
InChI |
InChI=1S/C15H15N3O4S/c1-10-13(20)17-15(21)18(9-22-6-5-19)14(10)23-12-4-2-3-11(7-12)8-16/h2-4,7,19H,5-6,9H2,1H3,(H,17,20,21) |
InChI Key |
WYTLWIIWRNMZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


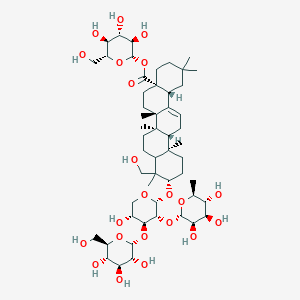
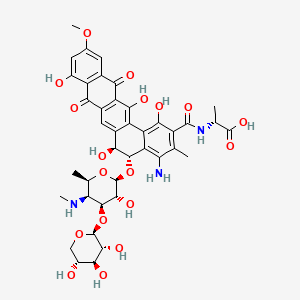

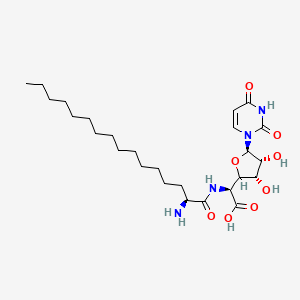
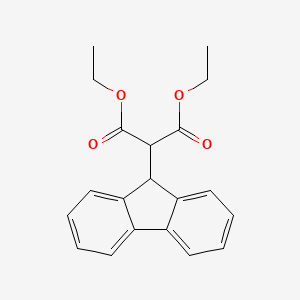
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)



